molecular formula C8H10NNaO5S B15294386 Sulbactam-d5 Sodium Salt (Major)

Sulbactam-d5 Sodium Salt (Major)

Cat. No.: B15294386
M. Wt: 260.26 g/mol
InChI Key: NKZMPZCWBSWAOX-KOYHQTOCSA-M
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Description

Contextualization of Deuterated Compounds in Advanced Biomedical and Chemical Sciences

Stable isotope labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. nih.govnih.gov Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a common choice for this purpose. wikipedia.org The resulting "deuterated" compounds are nearly identical to their original counterparts in size and shape but possess a greater mass. wikipedia.org This mass difference is the cornerstone of their utility in a variety of analytical techniques, most notably mass spectrometry (MS). nih.govnih.gov

In quantitative proteomics and drug metabolism studies, for instance, deuterated compounds serve as ideal internal standards. nih.govclearsynth.com An internal standard is a compound of known concentration added to a sample to help quantify the amount of a specific substance (analyte). ijpbms.com Because a deuterated internal standard has chemical properties that are almost identical to the analyte, it behaves similarly during sample preparation and analysis. scispace.com However, due to its different mass, it can be distinguished by a mass spectrometer. nih.gov This allows for highly accurate and precise measurements, correcting for variations that might occur during the analytical process. clearsynth.comscispace.comnih.gov

The applications of deuterated compounds extend to pharmacokinetic studies, where they help researchers understand how drugs are absorbed, distributed, metabolized, and excreted by the body. nih.govresearchgate.net The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the "kinetic isotope effect." wikipedia.orgresearchgate.net This effect can be harnessed to study metabolic pathways and even to develop new drugs with improved pharmacokinetic profiles. wikipedia.orgnih.govresearchgate.net

Overview of Sulbactam (B1307) as a β-Lactamase Inhibitor in Antimicrobial Research

Sulbactam is a crucial weapon in the fight against antibiotic resistance. patsnap.com It belongs to a class of drugs known as β-lactamase inhibitors. nih.govdrugbank.com Many pathogenic bacteria have developed resistance to β-lactam antibiotics (like penicillins and cephalosporins) by producing enzymes called β-lactamases. patsnap.comnbinno.com These enzymes break down the β-lactam ring, the core structural component of these antibiotics, rendering them ineffective. nbinno.com

Sulbactam's primary role is to inhibit these β-lactamase enzymes. patsnap.comnih.gov Structurally similar to β-lactam antibiotics, Sulbactam acts as a "suicide substrate." nbinno.com It irreversibly binds to the active site of the β-lactamase enzyme, forming a stable complex that deactivates the enzyme. patsnap.commdpi.com This action protects the co-administered β-lactam antibiotic from being destroyed, allowing it to effectively kill the bacteria. nbinno.comnih.gov

While Sulbactam itself has weak intrinsic antibacterial activity, its true power lies in its synergistic effect when combined with β-lactam antibiotics. nih.govdrugbank.comwikipedia.org This combination restores or expands the spectrum of activity of the antibiotic against many resistant bacterial strains. nih.govdrugbank.com Common combinations include ampicillin (B1664943)/sulbactam and cefoperazone (B1668861)/sulbactam, which are used to treat a variety of infections caused by β-lactamase-producing bacteria. nbinno.comnih.govmedlineplus.gov

Table 1: Key Characteristics of Sulbactam

Characteristic Description
Drug Class β-lactamase inhibitor. nih.govdrugbank.com
Mechanism of Action Irreversibly inhibits β-lactamase enzymes. patsnap.commdpi.com
Primary Use In combination with β-lactam antibiotics to overcome bacterial resistance. nbinno.comwikipedia.org
Intrinsic Activity Weak antibacterial activity on its own. drugbank.com

Rationale for the Design and Application of Sulbactam-d5 Sodium Salt in Academic Investigations

The synthesis of Sulbactam-d5 Sodium Salt, a deuterium-labeled version of Sulbactam, is driven by the need for a precise analytical tool in research. synzeal.com In this compound, five hydrogen atoms are replaced with deuterium atoms. This isotopic labeling makes it an excellent internal standard for the quantitative analysis of Sulbactam in complex biological matrices like milk, plasma, or tissue samples. researchgate.netresearchgate.net

The primary application of Sulbactam-d5 Sodium Salt is in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net When studying the pharmacokinetics of Sulbactam or monitoring its levels in various samples, researchers add a known amount of Sulbactam-d5 Sodium Salt to the sample. Because it is chemically almost identical to Sulbactam, it experiences the same extraction efficiency and ionization effects in the mass spectrometer. scispace.com However, its higher mass allows the instrument to detect it separately from the non-deuterated Sulbactam. nih.gov By comparing the signal of the analyte (Sulbactam) to the signal of the internal standard (Sulbactam-d5 Sodium Salt), a highly accurate and reliable quantification can be achieved. clearsynth.comresearchgate.net

This precision is crucial for a variety of research applications, including:

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion of Sulbactam.

Residue analysis: To quantify trace amounts of Sulbactam in food products like milk. researchgate.net

Method validation: To ensure the accuracy and reliability of analytical methods developed for Sulbactam quantification. synzeal.com

The synthesis of Sulbactam-d5 Sodium Salt typically involves a series of chemical reactions where deuterium is incorporated into the molecule using deuterated reagents under controlled conditions. The result is a high-purity, stable-labeled compound essential for rigorous scientific investigation. synzeal.com

Table 2: Properties of Sulbactam-d5 Sodium Salt

Property Value
Chemical Name Sodium (2S,5R)-3-methyl-3-(methyl-d3)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate-6,6-d2 4,4-dioxide. synzeal.com
Molecular Formula C₈H₅D₅NNaO₅S. synzeal.com
Molecular Weight Approximately 237.3 g/mol. synzeal.com
Primary Application Internal standard in mass spectrometry-based quantitative analysis. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10NNaO5S

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?;

InChI Key

NKZMPZCWBSWAOX-KOYHQTOCSA-M

Isomeric SMILES

[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)[O-])[2H].[Na+]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Synthetic Pathways and Deuterium Incorporation Strategies for Sulbactam D5 Sodium Salt

Precursor Selection and Chemical Transformations for the Core Sulbactam (B1307) Structure

The cornerstone of Sulbactam synthesis is 6-aminopenicillanic acid (6-APA), a readily available intermediate produced through the fermentation of Penicillium chrysogenum or enzymatic hydrolysis of penicillin G. chemscene.commdpi.comchemrxiv.org The synthesis of the core sulbactam structure from 6-APA involves a series of well-established chemical transformations.

A common synthetic route commences with the diazotization of the 6-amino group of 6-APA, followed by a bromination reaction to yield 6,6-dibromopenicillanic acid. nih.gov This intermediate is then subjected to oxidation, typically using an oxidizing agent like potassium permanganate, to convert the thiazolidine (B150603) sulfur to a sulfone. nih.gov The final step in forming the non-deuterated sulbactam core involves a reduction reaction to remove the bromine atoms at the C6 position. nih.gov

Regiospecific Deuteration Methodologies: Synthesis of (methyl-d3) and (6,6-d2) Moieties

The synthesis of Sulbactam-d5 requires the specific incorporation of deuterium (B1214612) at two distinct locations: the gem-dimethyl group on the thiazolidine ring to form a (methyl-d3) moiety and at the C6 position of the β-lactam ring to create a (6,6-d2) moiety.

Deuterium Exchange Reactions and Catalytic Deuteration Approaches

Synthesis of the (methyl-d3) Moiety:

The introduction of a trideuteromethyl group can be achieved through the use of deuterated methylating agents. A practical approach involves the synthesis of d3-methylamine hydrochloride, which can then be used as a precursor. One method starts with the reaction of Boc-protected benzylamine (B48309) with a deuterated methylating agent such as TsOCD3 (trideuteromethyl p-toluenesulfonate) in the presence of a base like sodium hydride. researchgate.net Subsequent removal of the Boc and benzyl (B1604629) protecting groups yields d3-methylamine hydrochloride. researchgate.net Alternatively, d3-methyl iodide (CD3I) can be prepared by reacting deuterated methanol (B129727) with red phosphorus and iodine. exsyncorp.com This d3-methyl iodide can then be used in various methylation reactions. researchgate.net Another route to d3-methylamine involves the reduction of nitromethane-d3, which is prepared by the exchange reaction of nitromethane (B149229) with deuterium oxide. oup.combiomedpharmajournal.org

Synthesis of the (6,6-d2) Moiety:

The incorporation of two deuterium atoms at the C6 position of the penicillanic acid skeleton is a more challenging transformation. A plausible strategy involves the reduction of the aforementioned 6,6-dibromopenicillanic acid sulfone intermediate using a deuterium source. Catalytic deuteration using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), is a common method for such reductions. The 6,6-dibromo intermediate, when subjected to catalytic hydrogenation with D2 gas, would be expected to yield the desired 6,6-dideuterio derivative.

Another potential approach involves H/D exchange reactions on the sulbactam molecule itself or a suitable precursor. Late-stage β-C(sp3)–H deuteration of carboxylic acids has been reported using specific catalyst systems and a deuterated solvent, which could theoretically be applied to the sulbactam scaffold. chemrxiv.org

Stereochemical Control in Deuterium Labeling

The stereochemistry at the C6 position is crucial for the biological activity of β-lactamase inhibitors. During the catalytic reduction of the 6,6-dibromo intermediate with deuterium gas, the stereochemical outcome is dependent on the catalyst and reaction conditions. Achieving the desired stereoisomer often requires careful selection of the catalytic system and optimization of parameters such as solvent, temperature, and pressure. While enzymatic C-H amidation has been shown to provide excellent stereoselective control in the synthesis of lactams, its application in this specific deuteration context is not documented. nbinno.com The development of stereoselective methods for the synthesis of β-lactams is an active area of research, with various strategies being explored to control the formation of specific stereoisomers. snnu.edu.cn

Post-Deuteration Derivatization to Sulbactam-d5 Sodium Salt

Once the deuterated sulbactam acid (Sulbactam-d5) has been synthesized and purified, the final step is its conversion to the more stable and water-soluble sodium salt. This is typically achieved by reacting the carboxylic acid with a sodium-containing base. A common laboratory method involves the reaction of the carboxylic acid with sodium bicarbonate or sodium hydroxide (B78521) in an appropriate solvent. libretexts.orgresearchgate.net For pharmaceutical-grade material, a more controlled crystallization process is often employed. One patented method for the preparation of non-deuterated sulbactam sodium involves dissolving sulbactam acid in absolute ethanol (B145695) and reacting it with a solution of sodium acetate (B1210297) trihydrate in 95% ethanol. nih.gov This process, with appropriate adjustments for the deuterated analog, would lead to the precipitation of Sulbactam-d5 Sodium Salt.

Advanced Synthetic Techniques for Isotopic Purity and Yield Optimization

Isotopic Enrichment:

High-Purity Deuterated Reagents: The isotopic purity of the final product is directly dependent on the purity of the deuterated starting materials. Utilizing highly enriched deuterium sources, such as D2O with >99.8% purity and deuterated methylating agents with high isotopic content, is crucial. exsyncorp.com

Multiple Exchange Cycles: For reactions involving H/D exchange, performing multiple exchange cycles can significantly increase the level of deuterium incorporation.

Anhydrous Conditions: In steps where deuterated intermediates are handled, strict anhydrous conditions are necessary to prevent back-exchange with protic solvents or atmospheric moisture.

Yield Optimization and Purification:

Process Optimization: Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is essential to maximize the yield of each synthetic step.

Chromatographic Purification: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the purification of deuterated compounds and for separating them from their non-deuterated or partially deuterated counterparts. nih.gov The choice of stationary and mobile phases is critical for achieving optimal separation. nih.gov

Crystallization: Recrystallization is an effective method for purifying the final product and can also aid in separating isomers and improving isotopic purity in some cases.

Analytical Characterization:

The isotopic enrichment and structural integrity of Sulbactam-d5 Sodium Salt must be rigorously confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular weight and confirm the incorporation of the correct number of deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is employed to confirm the location of the deuterium labels and to quantify the isotopic purity at each labeled site. sciencemadness.org

Advanced Analytical Chemistry Utilizing Sulbactam D5 Sodium Salt As a Stable Isotope Internal Standard

Principles and Mechanistic Advantages of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. wikipedia.orgnih.gov The fundamental principle of ID-MS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), to the sample prior to any sample preparation or analysis. wikipedia.orgyoutube.com Since the SIL-IS is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. acanthusresearch.com By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, it is possible to accurately determine the concentration of the analyte, as this ratio remains constant even if there are variations in sample recovery or instrument response. youtube.commusechem.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement

A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. longdom.orgwikipedia.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of the analytical method. longdom.orgnih.gov

The use of a SIL-IS like Sulbactam-d5 Sodium Salt is a highly effective strategy to mitigate these matrix effects. amazonaws.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement when they co-elute from the liquid chromatography column. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected by these matrix-induced variations, leading to more accurate and reliable quantification. musechem.comamazonaws.com While SIL-IS significantly reduces the impact of matrix effects, it is important to note that in some cases, particularly with high matrix effects, the analyte and SIL-IS may not experience identical suppression, which can be influenced by slight differences in retention time.

Enhancement of Assay Accuracy and Precision

The use of a SIL-IS such as Sulbactam-d5 Sodium Salt inherently improves the accuracy and precision of an analytical assay. nih.govmusechem.com By acting as an internal calibrant that is added at the beginning of the analytical workflow, it compensates for variations that can occur during sample preparation, such as incomplete extraction or sample loss. musechem.comamazonaws.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the SIL-IS, thus preserving the crucial analyte-to-internal standard ratio. musechem.com This leads to a significant reduction in the variability of the results and, therefore, an increase in the precision of the measurement. scispace.com The accuracy of the method is also enhanced because the calibration is based on the ratio of signals, which is less susceptible to fluctuations in instrument performance and ionization conditions compared to the absolute signal of the analyte. nih.govyoutube.com

Chromatographic Separation Technologies for Sulbactam (B1307) and Sulbactam-d5 Sodium Salt

Effective chromatographic separation of the analyte from matrix components is crucial for minimizing matrix effects and ensuring accurate quantification. Ultra-High Performance Liquid Chromatography (UPLC) is a widely used technique for this purpose due to its high resolution and speed. ijpsjournal.comwaters.com

Ultra-High Performance Liquid Chromatography (UPLC) Method Development

The development of a robust UPLC method for the analysis of Sulbactam and its deuterated internal standard involves the careful selection of columns and mobile phases to achieve optimal separation and peak shape. biomedres.us UPLC systems, with their ability to handle smaller particle size columns and higher pressures, offer significant advantages in terms of resolution and analysis time compared to traditional HPLC. waters.com For polar compounds like Sulbactam, which can be challenging to retain on conventional reversed-phase columns, specific strategies are often employed. sielc.com

Optimization of Stationary Phases and Mobile Phase Compositions

The choice of stationary phase is critical for the retention and separation of polar analytes. For Sulbactam analysis, C18 columns are commonly utilized. ijpsjournal.comnih.govpharmaceuticsconference.com However, to enhance the retention of polar compounds, columns with specific characteristics, such as those with lower ligand density (e.g., T3 columns), can be advantageous as they are more compatible with highly aqueous mobile phases. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide improved retention for charged polar compounds. sielc.com

The mobile phase composition is another key parameter that is optimized during method development. phenomenex.com A typical mobile phase for the analysis of Sulbactam consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ijpsjournal.comnih.govpharmaceuticsconference.com The aqueous phase is often acidified with formic acid or contains a buffer like ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all compounds of interest and to clean the column. nih.gov

Table 1: Example UPLC Method Parameters for Sulbactam Analysis

ParameterConditionReference
Column ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.2 mL/min nih.gov
Gradient Gradient elution nih.gov
Column Temperature 20 °C nih.gov

Note: This is an example, and specific conditions may vary between laboratories and applications.

Tandem Mass Spectrometry (MS/MS) Detection Parameters

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its high selectivity and sensitivity. nih.govnih.gov In an MS/MS experiment, the precursor ion (the ionized analyte of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis. ajpaonline.com

For the quantification of Sulbactam using Sulbactam-d5 Sodium Salt as the internal standard, specific MRM transitions are monitored for both the analyte and the internal standard. The selection of precursor and product ions is a critical step in method development to ensure specificity and achieve the best possible signal intensity. The collision energy is also optimized to maximize the formation of the desired product ions. Detection is often performed in negative ion mode for Sulbactam. nih.govajpaonline.com

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters for Sulbactam and Sulbactam-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Sulbactam 231.9187.8Negative ajpaonline.com
Sulbactam-d5 237.3VariesNegative synzeal.com

Note: The product ion for Sulbactam-d5 will be shifted by the mass of the deuterium (B1214612) labels. The exact m/z values can vary slightly depending on the instrument and specific labeled positions.

Electrospray Ionization (ESI) and Ionization Efficiency

Electrospray ionization (ESI) is a soft ionization technique integral to the analysis of polar molecules like sulbactam by mass spectrometry. For the quantification of sulbactam and its deuterated internal standard, Sulbactam-d5, analysis is typically performed in the negative ion mode. d-nb.infonih.gov This is because the carboxylic acid moiety on the sulbactam molecule can be readily deprotonated to form a negatively charged carboxylate ion, [M-H]⁻, which is then detected by the mass spectrometer.

Multiple Reaction Monitoring (MRM) Transitions for Quantitation

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.gov In an MRM experiment, a specific precursor ion (Q1) is selected, fragmented in the collision cell, and a resulting specific product ion (Q3) is monitored. This process provides two levels of mass-based selectivity, significantly reducing background noise and enhancing specificity. nih.gov

For the analysis of sulbactam using Sulbactam-d5 as the internal standard, specific MRM transitions are established for both the analyte and the standard. The five-dalton mass shift in Sulbactam-d5 due to deuterium labeling allows the mass spectrometer to distinguish it from the native sulbactam, while maintaining nearly identical chromatographic and fragmentation behavior. Published methods have utilized distinct transitions for quantification and confirmation. d-nb.inforesearchgate.netmdpi.com

CompoundIon ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPurposeReference
SulbactamNegative231.963.8Quantification d-nb.info, mdpi.com
SulbactamNegative231.9140Confirmation/Quantification researchgate.net
Sulbactam-d5 Negative 236.8 63.7 Quantification (IS) d-nb.info, mdpi.com

Table 1: Representative MRM transitions for the quantification of sulbactam and its internal standard (IS), Sulbactam-d5, in negative electrospray ionization mode.

The selection of these transitions is critical for method performance. The transition from m/z 231.9 to 63.8 for sulbactam and m/z 236.8 to 63.7 for Sulbactam-d5 are often chosen for their high signal intensity and specificity. d-nb.infomdpi.com

Fragmentation Pathways and Product Ion Characterization

Understanding the fragmentation pathways of sulbactam under collision-induced dissociation (CID) is essential for selecting robust and specific MRM transitions. When the deprotonated precursor ion of sulbactam ([M-H]⁻, m/z 232) enters the collision cell, it is subjected to energetic collisions with an inert gas, causing it to break apart into smaller, characteristic product ions.

The fragmentation of compounds containing a sulfone group, such as sulbactam, often involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.govnih.gov This is a common fragmentation pathway for related sulfonamide compounds. researchgate.net The observed product ion at m/z 140 for sulbactam can be rationalized by the loss of the sulfone group along with other parts of the molecule following the initial fragmentation. researchgate.net The product ion at m/z 63.8 represents a smaller fragment resulting from the cleavage of the bicyclic core structure of the molecule. d-nb.info The corresponding product ion for Sulbactam-d5 at m/z 63.7 confirms that the deuterium labels are not located on this particular fragment. d-nb.info The stability and uniqueness of these fragments make them ideal for use in highly selective MRM assays.

Rigorous Method Validation for Research Applications (Non-Clinical Matrices)

For research applications, particularly those involving the analysis of residues in matrices like bovine milk or environmental samples, analytical methods must undergo rigorous validation to ensure the reliability and accuracy of the data. researchgate.netresearchgate.net The use of Sulbactam-d5 as an internal standard is a key component of this validation process, which typically assesses specificity, linearity, range, accuracy, precision, and limits of detection and quantitation. d-nb.infonih.gov

Specificity, Selectivity, and Interference Assessment

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the high specificity of MRM transitions. researchgate.net

Validation of specificity involves analyzing multiple blank matrix samples (e.g., raw bovine milk free from sulbactam) to confirm the absence of any significant interfering peaks at the retention time of sulbactam and Sulbactam-d5. researchgate.net The unique precursor-to-product ion transitions for both the analyte and the internal standard provide a high degree of confidence that the measured signal corresponds only to the target compounds, minimizing the risk of false positives from matrix components.

Linearity, Calibration Curve Construction, and Working Range Determination

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the instrument over a defined range. To establish linearity, a calibration curve is constructed by analyzing a series of standards of known concentrations prepared in the sample matrix. researchgate.net The response is calculated as the ratio of the peak area of the analyte (sulbactam) to the peak area of the internal standard (Sulbactam-d5).

Published methods utilizing Sulbactam-d5 have demonstrated excellent linearity, with correlation coefficients (r²) consistently at or above 0.99, indicating a strong linear relationship. oup.comresearchgate.netoup.com The working range of the assay is defined by the upper and lower limits of this linear curve.

MatrixWorking RangeCorrelation Coefficient (r²)Reference
Saline0.002 – 25 mg/L0.99 oup.com, oup.com
Human Plasma0.25 – 100 µg/mL>0.99 nih.gov
Raw Bovine Milk0.5 – 50 µg/L0.9998 researchgate.net

Table 2: Examples of validated linear working ranges for sulbactam quantification using Sulbactam-d5 as an internal standard in various matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

In many regulated environments, particularly for residue analysis, the terms decision limit (CCα) and detection capability (CCβ) are used. CCα is the concentration at which one can decide with a statistical certainty of 1-α (typically 95%) that the analyte is present. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of 1-β (typically 95%). researchgate.netresearchgate.net For many bioanalytical methods, the LOQ is defined as the Lower Limit of Quantitation (LLOQ). d-nb.infonih.gov

ParameterMatrixReported ValueReference
LLOQHuman Plasma0.25 µg/mL nih.gov
LLOQHuman Plasma2 µg/mL d-nb.info, mdpi.com
Decision Limit (CCα)Raw Bovine Milk0.0445 µg/L researchgate.net, researchgate.net
Detection Capability (CCβ)Raw Bovine Milk0.0517 µg/L researchgate.net, researchgate.net

Table 3: Reported limits of detection and quantitation for sulbactam analysis in different non-clinical and research matrices.

These low detection and quantitation limits highlight the sensitivity of modern LC-MS/MS methods that employ Sulbactam-d5 as an internal standard, making them suitable for trace-level residue analysis in complex samples.

Intra-day and Inter-day Precision and Accuracy Assessment

The reliability of an analytical method is fundamentally established through the rigorous evaluation of its precision and accuracy. For methods employing Sulbactam-d5 Sodium Salt as an internal standard, this involves assessing both intra-day (within a single day) and inter-day (across different days) performance.

Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same analytical run. The precision is typically expressed as the relative standard deviation (RSD%), while accuracy is reported as the percentage of the nominal concentration. For instance, in a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for sulbactam in human plasma, the intra-batch precision (RSD%) was found to be less than 4.9%, with accuracy deviation (RE%) ranging from -9.9% to 1.0%. nih.gov

Inter-day precision and accuracy are assessed by analyzing the same sets of QC samples on different days. This provides insight into the method's robustness over time. In the same study, the inter-batch precision (RSD%) was less than 6.2%, and the accuracy deviation (RE%) ranged from -9.2% to 3.7%. nih.gov These values, falling well within the generally accepted limits of <15% for precision and ±15% for accuracy (and <20% and ±20% for the lower limit of quantification), demonstrate the method's reliability for quantitative bioanalysis.

Table 1: Intra-day and Inter-day Precision and Accuracy Data for Sulbactam Analysis

Concentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC< 4.9%-9.9% to 1.0%< 6.2%-9.2% to 3.7%
Medium QC< 4.9%-9.9% to 1.0%< 6.2%-9.2% to 3.7%
High QC< 4.9%-9.9% to 1.0%< 6.2%-9.2% to 3.7%

Data adapted from a study on the determination of sulbactam in human plasma. nih.gov

Extraction Recovery and Absolute Matrix Effect Determination

A critical aspect of method validation is understanding how efficiently the analyte is extracted from the biological matrix and the extent to which co-eluting endogenous components suppress or enhance the analyte's signal.

Extraction recovery is a measure of the efficiency of the sample preparation process. It is calculated by comparing the analytical response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. For sulbactam analysis using a validated method, the extraction recovery for low and high quality control samples were 92.5% and 87.5%, respectively. nih.gov

Absolute matrix effect quantifies the influence of the matrix on the ionization of the analyte. It is determined by comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. A value close to 100% indicates minimal matrix effect. In the same study, the mean matrix factor at low and high QC concentrations was 96.8% and 101.0%, respectively, indicating that the use of Sulbactam-d5 Sodium Salt as an internal standard effectively compensated for any ion suppression or enhancement. nih.gov The isotope dilution technique, which utilizes a stable isotope-labeled internal standard like Sulbactam-d5, is known to overcome difficulties with quantification caused by the matrix effect, leading to high accuracy and precision. researchgate.net

Table 2: Extraction Recovery and Matrix Effect Data for Sulbactam Analysis

QC LevelExtraction Recovery (%)Absolute Matrix Effect (%)
Low QC92.5%96.8%
High QC87.5%101.0%

Data adapted from a study on the determination of sulbactam in human plasma. nih.gov

Freeze-Thaw, Bench-Top, and Post-Preparative Stability Evaluations

Ensuring the stability of the analyte in the biological matrix under various storage and handling conditions is crucial for generating reliable quantitative data.

Freeze-thaw stability is assessed to determine if the analyte degrades after repeated cycles of freezing and thawing. This is important for samples that may be re-analyzed.

Bench-top stability evaluates the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples might spend on a lab bench during processing.

Post-preparative stability assesses the stability of the analyte in the processed sample (e.g., in the autosampler) for the expected duration of the analytical run.

Applications in Quantitative Bioanalysis of Sulbactam (Non-Human Biological Samples)

The use of Sulbactam-d5 Sodium Salt as an internal standard is not limited to human plasma. It is a valuable tool in a wide range of non-human biological sample analyses, which are crucial in preclinical and veterinary research. For example, a sensitive and selective isotope dilution ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of sulbactam residue in raw bovine milk. researchgate.net In this method, both sulbactam and the internal standard, sulbactam-d5, were extracted from the milk using liquid-liquid extraction. researchgate.net

Furthermore, LC-MS/MS methods have been developed for the simultaneous determination of multiple β-lactam antibiotics and β-lactamase inhibitors, including sulbactam, in bovine milk. researchgate.net The recoveries for all six analytes in bovine milk ranged from 82.5% to 98.3%, with intra- and inter-day precisions of less than 6%. researchgate.net Such methods are essential for monitoring antibiotic residues in food products and for pharmacokinetic studies in animals. The application of these methods extends to various animal tissues and fluids, providing critical data for drug development and food safety.

Pharmacokinetic and Metabolic Profiling Research Employing Sulbactam D5 As a Tracer

Investigations of Sulbactam (B1307) Disposition in Pre-clinical Animal Models

The study of a drug's disposition—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to understanding its behavior in a biological system. Pre-clinical animal models are essential for this purpose, and the use of deuterated tracers like Sulbactam-d5 enhances the precision of these investigations.

Pharmacokinetic studies of non-deuterated sulbactam have been conducted in various animal models, including mice, rats, dogs, sheep, and turkeys, providing a baseline for its disposition profile. nih.govnih.govavma.orgnih.govnih.gov For instance, in rats, the combination of ampicillin (B1664943) and sulbactam (as the prodrug sultamicillin) resulted in a 2 to 2.5 times greater total bioavailability for both compounds compared to when they were administered individually. nih.govsemanticscholar.org Further studies in rats showed that the components of sultamicillin (B1682570) were widely distributed in various tissues. nih.gov

In sheep, after intravenous administration of an ampicillin-sulbactam combination, the drugs were distributed according to an open two-compartment model. nih.gov The apparent volumes of distribution for ampicillin and sulbactam were 0.32 L/kg and 0.42 L/kg, respectively. nih.gov After intramuscular administration, the elimination half-lives were 0.75 hours for ampicillin and 0.89 hours for sulbactam, with high bioavailability for both compounds. nih.govresearchgate.net Similarly, pharmacokinetic studies in turkeys revealed comparable elimination half-lives for ampicillin and sulbactam after both intravenous and intramuscular administration. avma.org

While specific studies detailing the disposition of Sulbactam-d5 in these models are not extensively published in publicly available literature, the principles of using deuterated analogs are well-established. Sulbactam-d5 would be administered to animal models, and samples of plasma, urine, feces, and various tissues would be collected over time. Using mass spectrometry, researchers can differentiate Sulbactam-d5 from any endogenous compounds, allowing for the creation of highly accurate concentration-time profiles. These profiles are used to calculate key pharmacokinetic parameters, providing a clear picture of how the drug is absorbed into the bloodstream, distributed to different organs, and ultimately eliminated from the body.

Table 1: Illustrative Pharmacokinetic Parameters of Sulbactam in Various Animal Species (Non-Deuterated)

SpeciesRoute of AdministrationElimination Half-life (h)Apparent Volume of Distribution (L/kg)Total Body Clearance (L/kg·h)Bioavailability (%)Reference
Sheep IV0.74 ± 0.100.42 ± 0.040.38 ± 0.03N/A nih.gov
Sheep IM0.89 ± 0.16N/AN/A85.50 ± 8.35 nih.govresearchgate.net
Turkeys IV0.91 ± 0.120.74 ± 0.100.56 ± 0.06N/A avma.org
Turkeys IM0.99 ± 0.16N/AN/A53.75 ± 5.35 avma.org
Rats Oral (as Sultamicillin)N/AWidely distributedN/A2-2.5x higher than sulbactam alone nih.govsemanticscholar.org

This table is based on data for non-deuterated sulbactam and is for illustrative purposes. N/A indicates data not available in the cited sources.

Elucidation of Sulbactam Metabolic Pathways via Stable Isotope Tracing

Stable isotope tracing with compounds like Sulbactam-d5 is a powerful technique for unraveling the complexities of drug metabolism. nih.gov The deuterium (B1214612) label acts as a flag, enabling the confident identification of drug-derived molecules from the vast pool of endogenous substances in biological samples.

Identification of Metabolites and Biotransformation Reactions

The metabolism of sulbactam itself has not been extensively characterized, with studies suggesting that a large portion of the drug is excreted unchanged in the urine. drugbank.comnih.gov However, when administered as part of a hybrid molecule, such as an amoxicillin-sulbactam hybrid, metabolites of the partner drug are readily identified. In a study involving an amoxicillin-sulbactam hybrid molecule in rats, the compound was absorbed and hydrolyzed to yield amoxicillin (B794) and sulbactam. nih.govresearchgate.net The amoxicillin was then further metabolized to amoxicilloic acid and amoxicillin diketopiperazine, which were identified in plasma, liver, urine, and kidneys. nih.govresearchgate.net

The use of Sulbactam-d5 would greatly facilitate the definitive identification of any potential sulbactam-derived metabolites. In mass spectrometry analysis, a metabolite of Sulbactam-d5 would exhibit a characteristic mass shift corresponding to the number of deuterium atoms it retains, and it would appear as a doublet with its corresponding non-deuterated endogenous analog, a clear sign of a drug-related compound. nih.gov This "isotope cluster" technique is instrumental in distinguishing true metabolites from background noise and in proposing structures for these new chemical entities.

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Fate

The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). youtube.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. bioscientia.de If the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down the reaction. bioscientia.deplos.org

This effect is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family or aldehyde oxidase, which often involve C-H bond cleavage. nih.govnih.gov While sulbactam is a β-lactamase inhibitor and its primary interaction is with these bacterial enzymes, its metabolism in the host organism could be subject to KIEs. nih.govnih.gov If a specific metabolic pathway for sulbactam exists and is dependent on C-H bond cleavage at a deuterated position in Sulbactam-d5, the rate of formation of the corresponding metabolite would be reduced. This can lead to an altered pharmacokinetic profile, potentially increasing the exposure to the parent drug. researchgate.netnih.gov Studying these effects helps to understand which enzymatic systems are responsible for a drug's clearance and the specific mechanisms involved. nih.gov

Mechanistic Studies of Drug Transport and Distribution Using Deuterated Analogs (In vitro/Ex vivo Systems)

Understanding how a drug moves into and out of cells is crucial for determining its efficacy and distribution. In vitro systems (e.g., cell cultures) and ex vivo systems (e.g., isolated tissues) are used to study the mechanisms of drug transport. Sulbactam-d5 can be a valuable tool in these studies.

Sulbactam's antibacterial activity in certain species like Acinetobacter baumannii is due to its ability to bind to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.govnih.gov Mechanistic studies using in vitro systems have shown that sulbactam's activity is mediated through the inhibition of PBP1 and PBP3. nih.gov In these experiments, Sulbactam-d5 could be used to precisely quantify its uptake into bacterial cells and its binding to specific PBPs, helping to elucidate the molecular drivers of its antibacterial effect and potential resistance mechanisms.

Furthermore, studies on drug transporters, such as those in the gut wall (e.g., Caco-2 cell monolayers) or the blood-brain barrier, can utilize Sulbactam-d5 to measure influx and efflux rates. By comparing the transport of the deuterated and non-deuterated forms, researchers can investigate whether the drug is a substrate for specific transporter proteins and if isotopic substitution affects this interaction.

Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Sulbactam (Non-Clinical)

A critical step in validating a deuterated compound as a tracer is to demonstrate that its pharmacokinetic behavior is essentially identical to that of its non-deuterated counterpart, barring any significant kinetic isotope effects on metabolism. documentsdelivered.com Non-clinical comparative pharmacokinetic studies are performed by co-administering equal doses of Sulbactam and Sulbactam-d5 to animal models.

Plasma concentrations of both compounds are then measured over time using mass spectrometry, which can easily distinguish between the two. The ratios of their key pharmacokinetic parameters, such as area under the curve (AUC) and maximum concentration (Cmax), are then calculated. Ideally, this ratio should be close to 1.0, indicating pharmacokinetic equivalence.

Biochemical and Mechanistic Investigations with Sulbactam D5 Sodium Salt

In vitro Enzymatic Assays for β-Lactamase Inhibition Kinetics

The primary mechanism of action for sulbactam (B1307) is the inhibition of β-lactamase enzymes, which are produced by bacteria and are responsible for the degradation of β-lactam antibiotics. patsnap.com In vitro enzymatic assays are crucial for quantifying the inhibitory potency of sulbactam and its deuterated counterpart against different classes of these enzymes.

Determination of IC50 and Ki Values for Specific β-Lactamase Classes (e.g., Class A, Class C)

Table 1: Illustrative Inhibitory Activity of Sulbactam Against β-Lactamase Classes

β-Lactamase ClassRepresentative EnzymesGeneral Inhibitory Potency of Sulbactam
Class ATEM, SHV, CTX-M, KPCPotent inhibitor
Class CAmpCActive inhibitor
Class DOXA-typeSusceptible to hydrolysis

This table is illustrative and based on the known activity of sulbactam. Specific IC50 and Ki values for Sulbactam-d5 Sodium Salt would require dedicated experimental determination.

Elucidation of Irreversible Inhibition Mechanisms

Sulbactam acts as a competitive and irreversible inhibitor of β-lactamases. patsnap.comnih.govdrugbank.comnih.gov The process begins with the formation of a reversible, non-covalent Michaelis-type complex between sulbactam and the enzyme's active site. patsnap.comnih.gov Following this initial binding, a covalent acyl-enzyme intermediate is formed. patsnap.com This complex is stable and resistant to hydrolysis, leading to the effective and permanent inactivation of the β-lactamase enzyme. patsnap.comnih.gov This "suicide inhibition" mechanism ensures that the co-administered β-lactam antibiotic is protected from degradation and can exert its antibacterial effect.

Binding Affinity Studies to Penicillin-Binding Proteins (PBPs)

In addition to its primary role as a β-lactamase inhibitor, sulbactam itself possesses intrinsic, albeit weak, antibacterial activity. nih.govnih.gov This activity stems from its ability to bind to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.gov The affinity of sulbactam for PBPs varies among different bacterial species. nih.gov Notably, its ability to bind to PBP1 and PBP3 in Acinetobacter baumannii contributes to its effectiveness against this often multidrug-resistant pathogen. oup.com The binding to PBP2 is also considered significant for its activity against Acinetobacter spp. and Bacteroides fragilis. researchgate.net

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium (B1214612) Substitution

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov In the context of Sulbactam-d5 Sodium Salt, the key structural feature is the substitution of hydrogen with deuterium. This isotopic substitution does not typically alter the fundamental mechanism of action but can influence pharmacokinetic properties due to the kinetic isotope effect. scispace.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to slower metabolic processing if the C-H bond cleavage is a rate-determining step. scispace.com While specific SAR studies on Sulbactam-d5 are not widely published, research on sulbactam derivatives focuses on modifications at various positions of the molecule to enhance antibacterial potency and pharmacokinetic profiles. researchgate.net The use of deuterated compounds like Sulbactam-d5 is primarily as an internal standard in pharmacokinetic studies to accurately quantify the non-deuterated drug. oup.comnih.gov

Analysis of Synergistic Antimicrobial Activity in Combination with Other β-Lactam Antibiotics (In vitro)

The clinical utility of sulbactam lies in its synergistic effect when combined with β-lactam antibiotics. nih.govdrugbank.com By inhibiting β-lactamases, sulbactam restores the efficacy of antibiotics like ampicillin (B1664943) and cefoperazone (B1668861) against resistant bacterial strains. mdpi.com In vitro studies have consistently demonstrated this synergy. For instance, the combination of sulbactam with ampicillin has been shown to significantly increase the susceptibility of resistant Acinetobacter baumannii strains. This synergistic relationship is most pronounced in bacteria where β-lactamase production is the primary mechanism of resistance. nih.gov Even in strains with low or no β-lactamase production, a minor synergistic effect can be observed if sulbactam and the partner antibiotic have complementary affinities for different PBP targets. nih.gov

Table 2: Examples of In Vitro Synergistic Activity of Sulbactam Combinations

CombinationTarget OrganismObserved Effect
Sulbactam + AmpicillinAcinetobacter baumanniiIncreased susceptibility of resistant strains.
Sulbactam + CefoperazoneVarious microorganismsBactericidal activity against a range of strains.
Sulbactam + AmpicillinPolymicrobial infectionsBroad-spectrum activity against Gram-positive and Gram-negative organisms. mdpi.com

Role in Quality Control and Reference Standard Development for Sulbactam Research

Utilization as a Certified Reference Material for Analytical Method Development

Sulbactam-d5 Sodium Salt serves as a certified reference material (CRM) in the development and validation of analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.comresearchgate.net As a stable isotope-labeled internal standard, it is chemically almost identical to sulbactam (B1307) but has a different mass due to the presence of five deuterium (B1214612) atoms. medchemexpress.com This property allows it to be distinguished from the non-labeled sulbactam in a sample, making it an ideal internal standard to compensate for variations during sample preparation and analysis.

The development of sensitive and selective analytical methods relies on such well-characterized reference materials. For instance, a UPLC-MS/MS method for the determination of sulbactam in bovine milk utilized Sulbactam-d5 as an internal standard. The method demonstrated excellent linearity and sensitivity, showcasing the suitability of Sulbactam-d5 in developing reliable analytical procedures. researchgate.net The validation of these methods, often following guidelines from regulatory bodies like the FDA, includes the assessment of parameters such as linearity, precision, and accuracy, all of which are critically dependent on the quality of the reference standard. nih.govnih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Sulbactam using Sulbactam-d5 Sodium Salt as an Internal Standard nih.gov

Validation ParameterPerformance Metric
Linearity (Concentration Range)0.25 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)0.25 µg/mL
Intra-day Precision (%RSD)≤ 11.5%
Inter-day Precision (%RSD)≤ 11.5%
Accuracy (% Bias)-11.5% to 12.5%

Application in Impurity Profiling and Quantification of Related Substances of Sulbactam

The identification and quantification of impurities are critical aspects of pharmaceutical quality control. Sulbactam, like any other active pharmaceutical ingredient (API), can have related substances that may arise from the manufacturing process or degradation. pharmaffiliates.com Sulbactam-d5 Sodium Salt plays a crucial role in the accurate quantification of these impurities. pharmaffiliates.com

While a comprehensive impurity profile of sulbactam would involve the identification and characterization of all potential related substances, the use of a stable isotope-labeled internal standard like Sulbactam-d5 is invaluable for their precise quantification. pharmaffiliates.com By using an internal standard that behaves similarly to the analytes of interest during extraction and analysis, a more accurate determination of the concentration of each impurity can be achieved.

Several known impurities of sulbactam are available as reference standards for qualitative and quantitative analysis. pharmaffiliates.compharmaffiliates.com The development of stability-indicating methods, often using High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify these impurities. scilit.com The use of Sulbactam-d5 in conjunction with these methods, particularly when transitioning to more sensitive LC-MS techniques, would enhance the accuracy of impurity quantification.

Table 2: Known Related Substances of Sulbactam pharmaffiliates.compharmaffiliates.com

Impurity NameCommon Designation
3-SulfinovalineImpurity A
6-Aminopenicillanic AcidImpurity B
6-Bromopenicillanic Acid SulfoneImpurity C
6-Bromopenicillanic AcidImpurity D
6,6-Dibromopenicillanic Acid SulfoneImpurity E
6,6-Dibromopenicillanic AcidImpurity F
Sulbactam Pivoxil-

Standardization of Analytical Procedures for Sulbactam Assays in Research Laboratories

The standardization of analytical procedures is fundamental for ensuring the reproducibility and comparability of research data across different laboratories and over time. Sulbactam-d5 Sodium Salt, as a highly characterized and pure material, is instrumental in achieving this standardization for sulbactam assays. medchemexpress.com Its use as an internal standard helps to minimize the impact of matrix effects and variations in instrument response, which are common sources of error in quantitative analysis. nih.gov

In research settings, where various biological matrices may be analyzed, the use of a stable isotope-labeled internal standard is particularly advantageous. nih.gov For example, in a study quantifying sulbactam and durlobactam (B607225) in human plasma and aqueous matrices, Sulbactam-d5 was used as the internal standard for sulbactam, ensuring the accuracy of the measurements. bohrium.com The consistent use of such a standard allows for the establishment of standardized operating procedures (SOPs) that can be reliably implemented in different research laboratories.

The data from a validated LC-MS/MS method for sulbactam in human plasma, which could utilize Sulbactam-d5, highlights the level of precision and accuracy that can be achieved, forming a basis for standardized assays. nih.gov

Table 3: Validation Parameters for a Standardized Sulbactam Assay in Human Plasma nih.gov

ParameterAcceptance Criteria/Results
Linear Range0.20 to 30.0 µg/mL
Intra-batch Precision (RSD%)< 4.9%
Inter-batch Precision (RSD%)< 6.2%
Intra-batch Accuracy (RE%)-9.9% to 1.0%
Inter-batch Accuracy (RE%)-9.2% to 3.7%
Extraction Recovery87.5% to 92.5%

Traceability and Comparability with Pharmacopeial Standards (e.g., USP, EP) for Research-Grade Materials

Metrological traceability is a cornerstone of analytical quality, ensuring that the results of a measurement can be related to a reference through a documented, unbroken chain of calibrations. edqm.eu For research-grade materials like Sulbactam-d5 Sodium Salt, establishing traceability to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is crucial for their use in a regulatory context and for ensuring the global comparability of data. edqm.euusp.org

Pharmacopeial standards for sulbactam and sulbactam sodium are available and serve as the primary reference materials. edqm.eu Secondary standards, including certified reference materials of stable isotope-labeled compounds, must demonstrate traceability to these primary standards. edqm.eusigmaaldrich.com This is typically achieved through a comprehensive characterization of the secondary standard and a direct comparison with the primary standard using a validated analytical method. The certificate of analysis for a certified reference material like Sulbactam-d5 should provide a statement of metrological traceability. sigmaaldrich.com

While deuterated standards are not identical to their non-labeled counterparts, their chemical and physical properties are very similar, allowing them to be used as reliable comparators in mass spectrometric methods. nih.gov The validation process for an analytical method using a stable isotope-labeled internal standard inherently establishes a link to the primary standard used for calibration, thereby ensuring the traceability of the obtained results. The use of such traceable research-grade materials is essential for generating high-quality data that is consistent and comparable with pharmacopeial requirements.

Emerging Research Perspectives and Future Trajectories for Deuterated Sulbactam

Integration with Advanced Omics Platforms (e.g., Isotope-Resolved Metabolomics, Proteomics)

The use of deuterated compounds like Sulbactam-d5 Sodium Salt is expanding beyond traditional pharmacokinetic studies into the realm of advanced "omics" technologies. researchgate.netnih.govbiorxiv.org These platforms, which include metabolomics, proteomics, genomics, and lipidomics, provide a comprehensive view of biological systems at the molecular level. nih.govbiorxiv.org The integration of stable isotope labeling with these high-throughput analytical methods offers a powerful approach to understanding complex biological processes and the effects of drugs. nih.govwikipedia.org

Isotope-resolved metabolomics, for instance, can trace the metabolic fate of deuterated sulbactam (B1307) within a biological system. wikipedia.org By tracking the incorporation of deuterium (B1214612) into various metabolites, researchers can elucidate metabolic pathways and fluxes. wikipedia.org This technique, often utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of changes in metabolite pools and provides insights into the drug's mechanism of action and its impact on cellular metabolism. wikipedia.orgnumberanalytics.com

In proteomics, deuterated compounds can be used in conjunction with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein dynamics and drug-protein interactions. ukri.orgnih.gov HDX-MS measures the rate of deuterium exchange in the backbone amide hydrogens of a protein, providing information about its conformation and flexibility. ukri.org The presence of a ligand, such as a deuterated drug, can alter these exchange rates, revealing the binding site and the conformational changes induced upon binding. ukri.orgnih.gov This information is invaluable for understanding how a drug interacts with its target and can guide the design of more potent and selective inhibitors. nih.gov

Development of High-Throughput Analytical Screens for Isotopic Analogs

The discovery and development of new drugs, including deuterated compounds, heavily relies on high-throughput screening (HTS) methodologies. chemcopilot.combmglabtech.com HTS allows for the rapid and automated testing of large libraries of chemical compounds to identify those with desired biological activity. bmglabtech.com This process is crucial for accelerating the early stages of drug discovery. chemcopilot.combmglabtech.com

For isotopic analogs like Sulbactam-d5, the development of specialized HTS assays is essential. These assays need to be sensitive and specific enough to distinguish between the deuterated compound and its non-deuterated counterpart, as well as to quantify their effects on a biological target. astm.org Mass spectrometry (MS) is a key analytical technique in this context, as it can differentiate molecules based on their mass-to-charge ratio. wikipedia.orgastm.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze and quantify isotopically labeled compounds in biological samples. astm.orgrsc.org

The development of automated HTS platforms that integrate liquid handling robotics with sensitive detection methods like MS is a significant area of advancement. ukri.orgbmglabtech.com These systems can process thousands of samples per day, dramatically increasing the efficiency of screening campaigns. chemcopilot.com Furthermore, the use of isotopically labeled internal standards in these assays is critical for ensuring accurate quantification by correcting for variations in sample preparation and analysis. astm.orgrsc.orgyoutube.com

Computational Chemistry and Molecular Modeling of Deuterium Effects on Drug-Target Interactions

Computational chemistry and molecular modeling play a crucial role in understanding the effects of deuterium substitution on drug-target interactions. nih.gov These computational approaches can provide valuable insights into the subtle changes in molecular properties that arise from replacing hydrogen with deuterium and how these changes influence a drug's behavior. researchgate.netwikipedia.org

One of the key phenomena studied is the deuterium kinetic isotope effect (DKIE). researchgate.netnih.gov The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. researchgate.netresearchgate.net This can lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond, which can be predicted and analyzed using computational models. researchgate.net This effect is a cornerstone of deuterated drug design, as it can lead to improved metabolic stability and a longer drug half-life. researchgate.netwikipedia.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a drug and its protein target. nih.gov These simulations can predict the binding mode of a drug in the active site of an enzyme and provide information about the strength of the interaction. nih.gov By comparing the simulations of a deuterated drug with its non-deuterated analog, researchers can investigate how deuterium substitution affects binding affinity and the dynamics of the drug-target complex. nih.gov For instance, these models can help understand how the altered vibrational properties of the C-D bond compared to the C-H bond might influence interactions within the binding pocket. wikipedia.org

The integration of experimental data, such as that from HDX-MS, with computational modeling can provide a more accurate and detailed picture of drug-target interactions. nih.gov This combined approach can guide the rational design of new deuterated drugs with optimized properties. nih.gov

Potential for Novel Deuterated Drug Design and Optimization in Antimicrobial Research

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antibiotics. dzif.denih.govnih.gov Deuteration represents a promising strategy in the design and optimization of antimicrobial agents. researchgate.netuobaghdad.edu.iqnih.gov By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, the pharmacokinetic properties of an antibiotic can be improved, potentially leading to enhanced efficacy and a reduced dosing frequency. nih.govresearchgate.netuniupo.it

In the context of β-lactamase inhibitors like sulbactam, deuteration could offer several advantages. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. nih.govmdpi.com Inhibitors like sulbactam bind to these enzymes and prevent them from destroying the antibiotic. nih.gov The metabolic stability of sulbactam can be a limiting factor in its effectiveness. By creating deuterated versions like Sulbactam-d5, it may be possible to slow down its metabolism, thereby prolonging its action and improving its ability to protect the co-administered β-lactam antibiotic. nih.govucl.ac.be

The design of novel deuterated antibiotics and β-lactamase inhibitors is an active area of research. uobaghdad.edu.iqnih.govgoogle.com This involves identifying the sites of metabolic breakdown in the molecule and then synthesizing deuterated analogs with substitutions at those positions. tandfonline.com The resulting compounds are then tested for their antimicrobial activity and pharmacokinetic profile. uobaghdad.edu.iquobaghdad.edu.iq This approach has the potential to revitalize existing classes of antibiotics and create new therapeutic options to combat resistant bacteria. researchgate.netnih.gov

Area of Antimicrobial ResearchPotential Impact of Deuteration
Metabolic Stability Slowing down the metabolic breakdown of the drug, leading to a longer half-life and increased exposure. researchgate.net
Pharmacokinetics Improving the absorption, distribution, and excretion properties of the drug. nih.govuniupo.it
Efficacy Potentially enhancing the antimicrobial activity or overcoming resistance mechanisms. uobaghdad.edu.iq
β-Lactamase Inhibition Prolonging the action of β-lactamase inhibitors, thereby protecting β-lactam antibiotics from degradation. nih.govnih.gov

Exploration of Isotopic Labeling Beyond Routine Quantitative Applications

While the primary use of isotopic labeling in drug development is for quantitative analysis in pharmacokinetic studies, its applications extend far beyond this. wikipedia.orgresearchgate.net Deuterium labeling, in particular, is a versatile tool for elucidating reaction mechanisms, studying metabolic pathways, and investigating the intricate details of drug-target interactions. numberanalytics.comresearchgate.netrsc.org

One important non-quantitative application is in mechanistic studies of enzyme-catalyzed reactions. dntb.gov.ua The kinetic isotope effect (KIE) observed upon deuterium substitution can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction. researchgate.netacs.org This information is crucial for understanding how an enzyme functions and how a drug might inhibit it.

Isotopic labeling is also used to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. wikipedia.org By introducing a labeled precursor into a biological system, researchers can follow its conversion into various downstream metabolites, providing a detailed map of metabolic networks. wikipedia.orgplos.org This can reveal how a drug perturbs metabolism and can help to identify potential off-target effects.

Furthermore, deuterium labeling is instrumental in various spectroscopic techniques. researchgate.net For example, in NMR spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra and aid in structure elucidation. mdpi.com In mass spectrometry, isotopic labeling is used to create internal standards for accurate quantification, but it can also be used to identify and characterize unknown metabolites. astm.orgyoutube.com

The exploration of these non-quantitative applications of isotopic labeling, including with compounds like Sulbactam-d5, continues to provide deeper insights into the fundamental principles of drug action and metabolism, ultimately contributing to the development of safer and more effective medicines. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Sulbactam-d5 Sodium Salt in synthesized batches?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions (e.g., five deuterium atoms in the molecular structure). High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be employed to assess purity, with comparisons to non-deuterated Sulbactam sodium as a reference. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and sodium salt formation .
  • Experimental Design : Prepare triplicate samples for analysis, include internal standards for LC-MS, and document retention time shifts caused by isotopic substitution.

Q. What protocols are recommended for solubility testing of Sulbactam-d5 Sodium Salt in aqueous and organic solvents?

  • Methodology : Conduct solubility assays using the shake-flask method in buffers (pH 4–9) and solvents like methanol, DMSO, or acetonitrile. Quantify solubility via UV-Vis spectrophotometry at 260 nm (absorbance maxima for β-lactam compounds). For insoluble salts, use dynamic light scattering (DLS) to assess particle size distribution .
  • Data Interpretation : Classify solubility using the United States Pharmacopeia (USP) categories (e.g., "freely soluble" if >1 g/mL). Compare results with non-deuterated analogs to identify isotopic effects on hydrophilicity .

Q. How should researchers design stability studies for Sulbactam-d5 Sodium Salt under varying storage conditions?

  • Methodology : Perform accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) over 1–3 months. Monitor degradation via HPLC for loss of parent compound and formation of breakdown products (e.g., β-lactam ring hydrolysis). Include mass balance calculations to account for degradation pathways .
  • Controls : Use sealed vials with inert gas (e.g., nitrogen) to minimize oxidation. Validate methods with forced degradation studies (acid/base hydrolysis, thermal stress) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in deuterium isotope effects on Sulbactam-d5’s β-lactamase inhibition efficacy?

  • Methodology : Compare enzyme kinetics (Km, Vmax) between deuterated and non-deuterated Sulbactam using in vitro β-lactamase assays (e.g., nitrocefin hydrolysis inhibition). Employ stopped-flow spectroscopy to measure acylation rates. Use molecular dynamics simulations to assess deuterium’s impact on binding pocket interactions .
  • Data Analysis : Apply nonlinear regression to dose-response curves and report confidence intervals. Address outliers via Grubbs’ test or robust statistical models .

Q. How can researchers optimize synthetic routes for Sulbactam-d5 Sodium Salt to improve isotopic enrichment and yield?

  • Methodology : Evaluate deuterium incorporation efficiency via mass spectrometry during key steps (e.g., deuteration at methyl or sulfone groups). Test catalysts (e.g., palladium-on-carbon) under varying pressures and temperatures. Use orthogonal protection/deprotection strategies to minimize side reactions .
  • Quality Control : Implement in-process controls (IPC) with mid-reaction NMR sampling. Optimize crystallization conditions (e.g., anti-solvent addition rates) to enhance enantiomeric purity .

Q. What advanced techniques are recommended for detecting trace impurities in Sulbactam-d5 Sodium Salt batches?

  • Methodology : Employ ultra-high-performance LC (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Use gas chromatography (GC-MS) for volatile byproducts. For metal contaminants, apply inductively coupled plasma mass spectrometry (ICP-MS) .
  • Validation : Follow ICH Q3A/B guidelines, establishing limits for identified impurities (e.g., ≤0.15% for unknown species). Cross-reference with deuterated impurity libraries .

Methodological Considerations

  • Data Reproducibility : Document all protocols in supplementary materials, including raw spectral data and chromatograms. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose deuterium source (e.g., D2O vs. deuterated precursors) and batch-to-batch variability in publications. Avoid overinterpreting isotopic effects without mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.